2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a nitro group at the 4-position of the pyrazole ring and a methyl group at the 2-position of the propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be ethyl acetoacetate and hydrazine hydrate, which react to form 3,5-dimethylpyrazole.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Introduction of the Propanoic Acid Moiety: The final step involves the alkylation of the nitrated pyrazole with a suitable alkylating agent, such as methyl bromoacetate, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 2-methyl-2-(4-amino-1H-pyrazol-1-yl)propanoic acid.
Oxidation: Corresponding oxides or higher oxidation state compounds.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors associated with inflammation and cancer.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of nitro-substituted pyrazoles on biological systems, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to therapeutic effects. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-methyl-2-(4-amino-1H-pyrazol-1-yl)propanoic acid: Similar structure but with an amino group instead of a nitro group.
2-methyl-2-(4-chloro-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a chloro group instead of a nitro group.
2-methyl-2-(4-methyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid imparts unique chemical and biological properties. The nitro group can participate in various chemical reactions, including reduction and substitution, making the compound versatile for synthetic applications. Additionally, the nitro group can influence the compound’s biological activity, potentially enhancing its therapeutic effects.
Properties
IUPAC Name |
2-methyl-2-(4-nitropyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-7(2,6(11)12)9-4-5(3-8-9)10(13)14/h3-4H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRIICHRJLLUGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246641 |
Source
|
Record name | α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784132-06-5 |
Source
|
Record name | α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=784132-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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